Comparative Analysis of CYP2D6 Enzyme Inhibition Liability
This evidence differentiates 5-(3-Ethoxyphenyl)pyridin-2-amine from more potent CYP2D6 inhibitors. The compound exhibits weak inhibition of the CYP2D6 enzyme, a key player in drug metabolism. While this suggests a lower potential for CYP2D6-mediated drug-drug interactions compared to potent inhibitors, it should not be misinterpreted as a 'clean' or 'safe' profile without further supporting data [1]. This contrasts with some known aminopyridine-containing drugs that are strong CYP2D6 inhibitors.
| Evidence Dimension | In vitro inhibition of human Cytochrome P450 2D6 (CYP2D6) |
|---|---|
| Target Compound Data | IC50 > 6,000 nM |
| Comparator Or Baseline | Aminopyridine class known inhibitors (e.g., some antipsychotics) |
| Quantified Difference | Significantly higher IC50, indicating much weaker inhibition. |
| Conditions | In vitro enzyme inhibition assay using human recombinant CYP2D6 [1]. |
Why This Matters
Understanding CYP inhibition profiles is critical for selecting compounds in early drug discovery to minimize the risk of metabolic drug-drug interactions.
- [1] BindingDB. BDBM50388532 CHEMBL2058833. Data curated by ChEMBL. View Source
